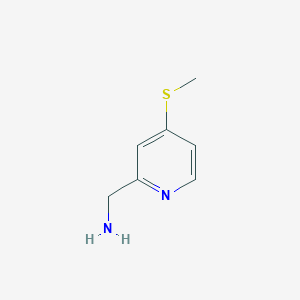

2-(Aminomethyl)-4-methylthiopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

(4-methylsulfanylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H10N2S/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 |

InChI Key |

DLKAGLOGMIAVEW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NC=C1)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Aminomethyl 4 Methylthiopyridine

Reactions of the Methylthio Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, providing a pathway to modify the electronic properties of the pyridine (B92270) ring.

The methylthio group (-SCH₃) of 2-(Aminomethyl)-4-methylthiopyridine can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) and, upon further oxidation, the sulfone (-SO₂CH₃). This transformation is a common and straightforward method for modifying sulfide-containing compounds. organic-chemistry.orgmdpi.com The choice of oxidizing agent and the control of reaction conditions are crucial to achieve the desired level of oxidation. mdpi.com

Mild oxidizing agents or a stoichiometric amount of a stronger oxidant are typically used to convert the sulfide into a sulfoxide, while avoiding over-oxidation to the sulfone. organic-chemistry.org For the synthesis of the sulfone, stronger oxidizing agents or an excess of the oxidant are employed. organic-chemistry.org Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule.

Table 1: Oxidation of the Methylthio Moiety

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | 2-(Aminomethyl)-4-(methylsulfinyl)pyridine | Room temperature, often with acid catalyst mdpi.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 2-(Aminomethyl)-4-(methylsulfinyl)pyridine | Controlled temperature |

| Hydrogen Peroxide (H₂O₂) (excess) | 2-(Aminomethyl)-4-(methylsulfonyl)pyridine | Can require catalyst and heat organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) | 2-(Aminomethyl)-4-(methylsulfonyl)pyridine | Room temperature or mild heating organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controllable by varying NFSI loading with H₂O rsc.org |

Reactions of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site of reactivity, functioning as a potent nucleophile in various reactions.

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. libretexts.org This allows it to participate in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides. This reaction, known as N-alkylation, leads to the formation of secondary and, subsequently, tertiary amines. libretexts.org The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org To prevent the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, reaction conditions must be carefully controlled. libretexts.orglibretexts.org

Table 2: N-Alkylation of the Aminomethyl Moiety

| Electrophile (R-X) | Product |

|---|---|

| Methyl iodide (CH₃I) | 2-((Methylamino)methyl)-4-methylthiopyridine |

| Ethyl bromide (CH₃CH₂Br) | 2-((Ethylamino)methyl)-4-methylthiopyridine |

| Benzyl chloride (C₆H₅CH₂Cl) | 2-((Benzylamino)methyl)-4-methylthiopyridine |

The nucleophilic primary amine of the aminomethyl group readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. libretexts.orgchemistrysteps.com This reaction is typically rapid and exothermic, especially with highly reactive acyl chlorides. youtube.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (chloride in the case of acyl chlorides, or a carboxylate for anhydrides). libretexts.org Often, a non-nucleophilic base like pyridine or triethylamine is added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. echemi.comstackexchange.comkhanacademy.org

Table 3: Acylation of the Aminomethyl Moiety

| Acylating Agent | Product Name |

|---|---|

| Acetyl chloride | N-((4-(Methylthio)pyridin-2-yl)methyl)acetamide |

| Benzoyl chloride | N-((4-(Methylthio)pyridin-2-yl)methyl)benzamide |

| Acetic anhydride | N-((4-(Methylthio)pyridin-2-yl)methyl)acetamide |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be activated to facilitate reactions that disrupt the aromaticity of the ring system.

The pyridine ring is generally resistant to nucleophilic attack due to its aromatic stability. nih.gov However, the reactivity can be significantly enhanced by functionalizing the pyridine nitrogen atom. This process, known as activation, typically involves the reaction of the nitrogen with an electrophile, such as an alkyl halide or an acyl halide (e.g., chloroformate), to form a pyridinium salt. mdpi.comresearchgate.net This quaternization of the nitrogen atom withdraws electron density from the ring, making it much more electrophilic and susceptible to nucleophilic attack. nih.gov

Once activated, the pyridinium salt can be attacked by a wide range of nucleophiles, including organometallic reagents, enolates, and hydrides. researchgate.net The nucleophilic attack typically occurs at the C2 or C4 position of the pyridine ring, leading to the formation of a non-aromatic dihydropyridine (DHP) derivative. nih.govcdnsciencepub.comyoutube.com This dearomatization process is a powerful strategy for converting flat, aromatic precursors into more complex, three-dimensional heterocyclic structures. nih.govscispace.com In some cases, catalytic systems involving Lewis acids or transition metals can promote dearomatization without the need to pre-form a stable pyridinium salt. scispace.comd-nb.info

Table 4: Nucleophilic Dearomatization of Activated this compound

| Activating Agent (E⁺) | Nucleophile (Nu⁻) | Potential Dihydropyridine Product |

|---|---|---|

| Methyl iodide | Phenylmagnesium bromide (PhMgBr) | 1-Methyl-4-phenyl-2-(aminomethyl)-4-(methylthio)-1,4-dihydropyridine |

| Benzyl bromide | Sodium borohydride (NaBH₄) | 1-Benzyl-2-(aminomethyl)-4-(methylthio)-1,4-dihydropyridine |

| Ethyl chloroformate | Zinc enolate of ethyl acetate | Ethyl 2-(1-(ethoxycarbonyl)-2-(aminomethyl)-4-(methylthio)-1,4-dihydropyridin-4-yl)acetate |

Formation of Pyridinium Ylides and Cycloaddition Reactions of this compound

The chemical reactivity of this compound allows for its transformation into various heterocyclic structures, notably through the formation of pyridinium ylides and their subsequent participation in cycloaddition reactions. This section explores the theoretical basis and documented reactivity of analogous structures, providing insight into the potential transformations of the title compound.

Formation of Pyridinium Ylides

Pyridinium ylides are neutral, zwitterionic molecules containing a positively charged nitrogen atom in the pyridine ring and a negatively charged carbon atom attached to it. The formation of a pyridinium ylide from a 2-substituted pyridine, such as this compound, typically involves N-alkylation to form a quaternary pyridinium salt, followed by deprotonation of the exocyclic methylene group.

The general scheme for the formation of a pyridinium ylide from a 2-(aminomethyl)pyridine derivative is as follows:

N-Alkylation: The pyridine nitrogen of the 2-(aminomethyl)pyridine derivative acts as a nucleophile, reacting with an alkyl halide (e.g., a compound containing an electron-withdrawing group like a carbonyl or cyano group attached to a methylene halide) to form a quaternary pyridinium salt.

Deprotonation: In the presence of a base, a proton is abstracted from the methylene group attached to the pyridine nitrogen, leading to the formation of the pyridinium ylide. The stability of the resulting ylide is often enhanced by the presence of an electron-withdrawing group on the ylidic carbon.

Cycloaddition Reactions

Pyridinium ylides are versatile 1,3-dipoles and readily participate in cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. The most common type of cycloaddition involving pyridinium ylides is the [3+2] cycloaddition, which is a powerful method for the synthesis of indolizine derivatives.

In the context of a ylide derived from this compound, the anticipated reactivity would involve a [3+2] cycloaddition with an electron-deficient alkene or alkyne. The reaction proceeds through a concerted mechanism, where the 1,3-dipole (the pyridinium ylide) reacts across the π-system of the dipolarophile.

A representative reaction scheme is depicted below:

Step 1: Ylide Formation. A pyridinium salt of this compound is treated with a base to generate the corresponding pyridinium ylide in situ.

Step 2: [3+2] Cycloaddition. The generated ylide reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or maleimide, to form a primary cycloadduct.

Step 3: Aromatization. The initial cycloadduct often undergoes spontaneous dehydrogenation or elimination to yield the stable, aromatic indolizine ring system.

The substituents on both the pyridinium ylide and the dipolarophile can influence the regioselectivity and stereoselectivity of the cycloaddition reaction. The 4-methylthio group on the pyridine ring is expected to influence the electronic properties of the ylide and, consequently, the reactivity and selectivity of the cycloaddition.

Detailed research findings on the cycloaddition reactions of closely related 2-alkylpyridinium ylides have demonstrated the feasibility of this approach for the synthesis of a wide array of functionalized indolizines. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the established principles of pyridinium ylide chemistry provide a strong foundation for predicting its reactivity in these transformations.

The following table summarizes the expected components and products in the cycloaddition reactions of a pyridinium ylide derived from this compound.

| Pyridinium Ylide Precursor | Dipolarophile | Expected Product Class |

| N-Alkyl-2-(aminomethyl)-4-methylthiopyridinium salt | Electron-deficient alkene (e.g., maleimide) | Tetrahydroindolizine derivative |

| N-Acyl-2-(aminomethyl)-4-methylthiopyridinium salt | Electron-deficient alkyne (e.g., DMAD) | Indolizine derivative |

| N-(Cyanomethyl)-2-(aminomethyl)-4-methylthiopyridinium salt | α,β-Unsaturated ketone | Dihydroindolizine derivative |

In-depth Analysis of this compound in Coordination Chemistry

The chemical compound this compound is a specialized ligand whose coordination chemistry, based on available scientific literature, has not been extensively documented. While the broader class of aminopyridine ligands has been a subject of considerable research in inorganic chemistry, specific and detailed studies focusing solely on this particular derivative, with its distinct combination of an aminomethyl group at the 2-position and a methylthio group at the 4-position, are not readily found in comprehensive chemical databases and peer-reviewed journals.

The exploration of its coordination behavior, including ligand design principles, donor atom characteristics, synthesis of coordination complexes with various transition metals, and the resulting supramolecular interactions, remains a niche area of investigation. Consequently, a detailed, evidence-based article adhering strictly to the specified outline cannot be generated at this time due to the absence of dedicated research findings on this compound.

General principles of coordination chemistry suggest that this compound would likely act as a bidentate or potentially a bridging ligand, utilizing the nitrogen atoms of the pyridine ring and the aminomethyl group for chelation to a metal center. The presence of the sulfur atom in the methylthio group introduces the possibility of S-donor coordination, which could lead to more complex coordination modes or influence the electronic properties of the resulting metal complexes. However, without specific experimental data from crystallographic, spectroscopic, or theoretical studies on its complexes with metals such as Cu(II), Pd(II), Ag(I), or Fe(II), any discussion on its precise chelation behavior, the geometry of its complexes, and the nature of its supramolecular interactions would be speculative.

Further empirical research, including the synthesis and characterization of its metal complexes, is required to provide the scientifically accurate and detailed information necessary to construct a thorough and informative article as per the requested outline.

Coordination Chemistry and Ligand Properties of 2 Aminomethyl 4 Methylthiopyridine

Supramolecular Interactions in Metal Complexes

π-π Stacking Interactions

Interactive Data Table: General Parameters for π-π Stacking Interactions in Pyridine-Containing Complexes

| Interaction Type | Typical Distance (Å) | Common Geometries | Influencing Factors |

| Face-to-Face | 3.3 - 3.8 | Sandwich, Parallel-displaced | Substituents on the ring, metal coordination |

| Edge-to-Face | 4.5 - 7.0 | T-shaped | Electrostatic interactions, solvent effects |

| C–H···π | 2.5 - 3.5 | Hydrogen bond-like | Acidity of C-H, electron density of π-system |

Theoretical Frameworks for Metal-Ligand Bonding

Valence Bond Theory Applications

The application of Valence Bond Theory (VBT) to coordination compounds provides a qualitative description of the metal-ligand bonding. matanginicollege.ac.indacollege.org In the context of a complex containing 2-(Aminomethyl)-4-methylthiopyridine, VBT would describe the formation of coordinate covalent bonds between the metal center and the donor atoms of the ligand. The theory posits that the central metal atom or ion utilizes a set of vacant hybrid orbitals to accept lone pairs of electrons from the ligand. matanginicollege.ac.in The type of hybridization (e.g., sp³, d²sp³, dsp²) determines the geometry of the complex (e.g., tetrahedral, octahedral, square planar). matanginicollege.ac.inlibretexts.org

For a hypothetical octahedral complex of a first-row transition metal with this compound, VBT would propose the hybridization of the metal's 3d, 4s, and 4p orbitals to form six d²sp³ hybrid orbitals. Each of these hybrid orbitals would then overlap with a filled orbital from a donor atom of the ligand (the pyridine (B92270) nitrogen, the aminomethyl nitrogen, or potentially the sulfur atom) to form a sigma (σ) bond. The magnetic properties of the complex (paramagnetic or diamagnetic) would be explained by the arrangement of the metal's d-electrons in the remaining non-bonding d-orbitals. dacollege.org

Interactive Data Table: Valence Bond Theory Concepts in Coordination Chemistry

| Concept | Description | Application to this compound Complexes |

| Hybridization | Mixing of atomic orbitals to form new hybrid orbitals suitable for bonding. | The metal center would utilize hybrid orbitals (e.g., d²sp³) to form coordinate bonds with the ligand's donor atoms. |

| Coordinate Bond | A covalent bond where one atom provides both electrons. | The nitrogen and potentially sulfur atoms of the ligand would donate lone pairs to the metal's empty hybrid orbitals. |

| Inner vs. Outer Orbital Complex | Depending on whether inner (n-1)d or outer nd orbitals are used for hybridization. | This would depend on the specific metal ion and its oxidation state, influencing the magnetic properties of the complex. |

Ligand Field Theory Considerations

Ligand Field Theory (LFT) offers a more refined model of metal-ligand bonding by incorporating principles from both crystal field theory and molecular orbital theory. wikipedia.org It considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the geometry of the complex. libretexts.org

In a complex with this compound, the pyridine nitrogen and the aminomethyl nitrogen would act as σ-donors. The sulfur atom of the methylthio group could potentially engage in both σ- and π-bonding interactions. LFT would analyze how these interactions affect the energies of the metal's d-orbitals. For instance, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The strength of the ligand field created by this compound would determine whether the complex is high-spin or low-spin, which in turn affects its magnetic and spectroscopic properties. π-acceptor or π-donor interactions involving the pyridine ring and the sulfur atom would further influence the magnitude of the d-orbital splitting. wikipedia.org

Interactive Data Table: Ligand Field Theory Parameters

| Parameter | Description | Relevance to this compound Complexes |

| Ligand Field Splitting (Δ) | The energy difference between the split d-orbitals. | The magnitude of Δ would depend on the donor strength of the nitrogen and sulfur atoms and the overall geometry. |

| Spectrochemical Series | A series that ranks ligands based on their ability to cause d-orbital splitting. | The position of this compound in this series would predict the spin state of its complexes. |

| Nephelauxetic Effect | A measure of the reduction of interelectronic repulsion in a complex compared to the free metal ion, indicating covalency. | The degree of covalency in the metal-ligand bonds would be reflected in the nephelauxetic parameters. |

Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl 4 Methylthiopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the precise mapping of the carbon-hydrogen framework of 2-(Aminomethyl)-4-methylthiopyridine.

¹H NMR Analysis (Chemical Shifts, Coupling Constants, Multiplicity)

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, and the coupling constants (J), measured in Hertz (Hz), quantify the interaction between neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine ring) | ~8.3 | d | ~5.0 |

| H-5 (Pyridine ring) | ~6.8 | dd | ~5.0, ~1.5 |

| H-3 (Pyridine ring) | ~7.0 | d | ~1.5 |

| -CH₂- (Aminomethyl) | ~3.9 | s | - |

| -NH₂ (Amino) | ~1.9 | s (broad) | - |

| -S-CH₃ (Methylthio) | ~2.5 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the NMR analysis. The data presented here are typical expected values based on the analysis of similar structures.

The downfield chemical shift of the H-6 proton is attributed to its position adjacent to the electronegative nitrogen atom in the pyridine (B92270) ring. The protons of the aminomethyl and methylthio groups appear as singlets, indicating no adjacent protons to couple with. The broadness of the -NH₂ signal is characteristic of amine protons due to rapid chemical exchange and quadrupole broadening.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine ring) | ~160 |

| C-6 (Pyridine ring) | ~149 |

| C-4 (Pyridine ring) | ~148 |

| C-3 (Pyridine ring) | ~120 |

| C-5 (Pyridine ring) | ~118 |

| -CH₂- (Aminomethyl) | ~48 |

| -S-CH₃ (Methylthio) | ~15 |

Note: The chemical shifts are approximate values and can be influenced by the experimental conditions.

The carbons of the pyridine ring resonate in the aromatic region of the spectrum. The carbon atom C-2, bonded to the aminomethyl group, and C-4, bonded to the methylthio group, are significantly deshielded. The aliphatic carbons of the aminomethyl and methylthio groups appear at upfield chemical shifts.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal correlations between coupled protons. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the pyridine ring. Similarly, correlations between H-3 and H-5 would be expected.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the proton signal of the methylthio group at ~2.5 ppm would show a correlation to the carbon signal at ~15 ppm, confirming the assignment of the -S-CH₃ group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional Group Identification (e.g., –NH₂, C–S bonds)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amino (-NH₂) | N-H stretching | 3300-3500 (two bands, symmetric and asymmetric) |

| Amino (-NH₂) | N-H bending (scissoring) | 1590-1650 |

| Aromatic C-H | C-H stretching | 3000-3100 |

| Aliphatic C-H | C-H stretching | 2850-3000 |

| Aromatic C=C and C=N | Ring stretching | 1400-1600 |

| Carbon-Sulfur (C-S) | C-S stretching | 600-800 |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (-NH₂). The bands corresponding to aromatic C-H stretching appear at wavenumbers slightly higher than those for aliphatic C-H stretching. The complex pattern of bands in the 1400-1600 cm⁻¹ region is characteristic of the pyridine ring vibrations. The C-S stretching vibration typically appears in the fingerprint region of the spectrum and can sometimes be weak.

Vibrational Modes Analysis

Rocking, wagging, and twisting vibrations of the -CH₂- and -NH₂ groups, which typically appear in the fingerprint region (below 1500 cm⁻¹).

In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, which can provide information about the substitution pattern of the pyridine ring.

Ring breathing vibrations of the pyridine ring, which are collective vibrations of the entire ring system.

A detailed analysis of these vibrational modes, often aided by computational chemistry methods, can provide a more complete picture of the molecule's vibrational properties and confirm its structural integrity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it serves to confirm the molecular weight and can provide information on the molecular formula and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. The molecular formula of this compound is C₇H₁₀N₂S. The expected monoisotopic mass can be calculated with high precision.

HRMS analysis would confirm the elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but different elemental formulas. Common ionization techniques for such a molecule would include Electrospray Ionization (ESI), which typically forms protonated molecules [M+H]⁺ in positive ion mode.

Table 1: Predicted HRMS Data for this compound (C₇H₁₀N₂S)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₇H₁₀N₂S | 154.0565 |

| [M+H]⁺ | C₇H₁₁N₂S | 155.0643 |

| [M+Na]⁺ | C₇H₁₀N₂SNa | 177.0462 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring.

The pyridine ring is a chromophore that exhibits characteristic π → π* transitions. The presence of substituents—the aminomethyl group (-CH₂NH₂) at position 2 and the methylthio group (-SCH₃) at position 4—acts as auxochromes, which can modify the absorption characteristics. These groups, particularly the sulfur atom with its lone pairs and the amino group, can also introduce n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions. The solvent used for analysis can also influence the position and intensity of absorption bands. rsc.orgresearchgate.netresearchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore/Functional Group | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine aromatic ring system | ~200-280 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. To perform this analysis, a suitable single crystal of this compound would be required.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. It would also reveal the conformation of the molecule, such as the orientation of the aminomethyl and methylthio substituents relative to the pyridine ring. Furthermore, crystallographic data provides insight into the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the amino group) and π-π stacking of the pyridine rings. For similar aminopyridine derivatives, the crystal structure is often stabilized by a network of hydrogen bonds. researchgate.netnih.govcrystallography.net

Table 3: Crystallographic Parameters to be Determined for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Distances between atomic nuclei |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Advanced Spectroscopic Methodologies

Advanced spectroscopic techniques can provide deeper insights into specific molecular properties, such as the existence of different isomers or complex spectral datasets.

Matrix isolation is a technique where molecules are trapped in a rigid, inert matrix (like solid argon) at very low temperatures. This minimizes intermolecular interactions and allows for the study of individual molecules. When combined with Fourier-Transform Infrared (FTIR) spectroscopy, it is a powerful tool for identifying different tautomers of a molecule. acs.orgd-nb.infoacs.org

For this compound, while the aminomethyl form is expected to be the most stable, the potential for amino-imino tautomerism exists within the broader class of aminopyridines. Matrix isolation FTIR could be used to trap and characterize different tautomeric forms if they exist in the gas phase before deposition. By comparing the experimental vibrational spectra with spectra predicted from quantum-chemical calculations, different tautomers can be identified. acs.orgd-nb.infonih.gov

When multiple spectra are collected under varying conditions (e.g., changes in concentration, temperature, or reaction time), the resulting dataset can be complex. Multivariate spectroscopic data analysis methods, such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Parallel Factor Analysis (PARAFAC), are statistical techniques used to extract meaningful information from such large datasets. numberanalytics.comdiva-portal.orggithub.ioethz.ch

For this compound, these methods could be applied to:

Principal Component Analysis (PCA): Identify patterns and groupings in spectral data, for example, to distinguish between different batches of the synthesized compound or to monitor its degradation over time.

Partial Least Squares (PLS) Regression: Develop quantitative models to predict a property of interest (e.g., concentration) from its spectrum, even in the presence of interfering species.

PARAFAC: Decompose multi-way data (e.g., fluorescence excitation-emission matrices) into its underlying pure components, which could be useful in studying complex mixtures or interactions involving the compound.

These chemometric tools are essential for process monitoring, quality control, and in-depth analysis of complex chemical systems involving the target compound. numberanalytics.comdiva-portal.org

Biological Activity and Medicinal Chemistry Research of 2 Aminomethyl 4 Methylthiopyridine Analogues

Enzyme Inhibition Studies

The molecular structure of 2-(aminomethyl)-4-methylthiopyridine analogues makes them suitable candidates for interacting with the active sites of various enzymes, leading to the modulation of their catalytic functions.

Inhibition of Carbonic Anhydrase Isoforms

Analogues of this compound, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in numerous physiological processes. mdpi.comnih.gov Certain isoforms, such as hCA IX and hCA XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer therapies. mdpi.com

Pyridine-based sulfonamides have shown a wide range of inhibitory activity. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated inhibitory constants (Kᵢ) reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com Notably, some of these compounds exhibit selectivity for tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II. mdpi.com For example, one compound showed a 5.9-fold selectivity for hCA IX over hCA II, while another displayed a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.com Pyrazolo[4,3-c]pyridine sulfonamides have also been synthesized and evaluated, with some compounds showing greater potency against hCA I than the reference drug acetazolamide. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogues of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov Overexpression of iNOS is implicated in the pathophysiology of various inflammatory diseases. nih.govmdpi.com A series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized and evaluated for their potential as PET tracers for imaging iNOS. nih.gov

2-Amino-4-methylpyridine itself has been shown to inhibit iNOS activity from mouse RAW 264.7 cells with an IC₅₀ of 6 nM. nih.gov The inhibition was found to be competitive with respect to the substrate, arginine. nih.gov This compound demonstrated selectivity for iNOS over other isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS). nih.govescholarship.org

Inhibition of Metallo-β-Lactamases

The pyridine (B92270) scaffold is a key feature in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. acs.orgmdpi.comnih.gov Dicarboxylate derivatives of pyridine have shown significant inhibitory activity against some MBLs. acs.org More specifically, 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have emerged as potent inhibitors of subclass B1 and B3 MBLs, with IC₅₀ values in the low micromolar range and Kᵢ values as low as 0.03 µM. acs.org These compounds have been shown to potentiate the activity of β-lactam antibiotics against MBL-producing bacteria. acs.org

Checkpoint Kinase 1 (CHK1) Inhibition

The pyridine scaffold has been utilized in the design of inhibitors for Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response network and a target for cancer therapy. nih.govscienceopen.comacs.orgnih.gov Fragment-based screening identified pyrazolopyridine inhibitors with low micromolar potency for CHK1. nih.govscienceopen.comnih.gov Through scaffold morphing strategies, these initial hits were optimized into more potent and selective isoquinoline CHK1 inhibitors. nih.govscienceopen.comacs.orgnih.gov This optimization process involved progressing through various heterocyclic systems, including imidazo[4,5-c]pyridines. nih.govacs.org The resulting compounds, such as SAR-020106, have demonstrated high potency and selectivity for CHK1 and have shown efficacy in potentiating the effects of chemotherapy in preclinical cancer models. nih.govscienceopen.com

Mechanistic Investigations of Enzyme Binding and Activity Modulation

The inhibitory action of these pyridine-based compounds is rooted in their specific interactions with the enzyme's active site.

Carbonic Anhydrase: Sulfonamide-based inhibitors, including pyridine-3-sulfonamides, function by the sulfonamide group binding to the zinc ion in the enzyme's active site. mdpi.com This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle of CO₂ hydration. mdpi.com Molecular docking studies have indicated that the substituent at the 4-position of the pyridine ring can influence selectivity by interacting with either the hydrophilic or lipophilic regions of the active site. mdpi.com

Inducible Nitric Oxide Synthase: The 2-aminopyridine scaffold is crucial for the inhibitory activity against nNOS, as it forms key interactions with glutamate residues (Glu-592 and Glu-597) in the active site. escholarship.org The inhibition by 2-amino-4-methylpyridine is competitive with the substrate L-arginine, suggesting it directly competes for binding at the active site. nih.gov

Metallo-β-Lactamases: Crystal structures of PMPC inhibitors bound to MBLs have revealed their binding modes. acs.org In the case of the B1 MBL IMP-1, the inhibitor's carboxylate and pyridine nitrogen interact with the Zn2 ion of the binuclear zinc center. acs.org

Anticancer Research

The enzyme-inhibiting properties of this compound analogues have direct implications for anticancer research.

The inhibition of tumor-associated carbonic anhydrase isoforms IX and XII by pyridine-based sulfonamides can lead to anticancer effects. mdpi.com By inhibiting these enzymes, the compounds can disrupt the pH regulation in the tumor microenvironment, which is critical for tumor cell survival and proliferation.

Furthermore, the development of potent and selective CHK1 inhibitors based on pyridine scaffolds offers a strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents. nih.govscienceopen.comacs.orgnih.gov CHK1 inhibitors can abrogate cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis, leading to cell death. nih.gov

While direct anticancer activity of this compound itself is not extensively detailed in the provided context, the broader class of aminopyridine and aminothiazole derivatives has been explored for their potential as anticancer agents. nih.gov For instance, some amino acid conjugates of 2-aminopyridine have shown promising inhibition in cisplatin-resistant cancer cell lines. nih.gov Similarly, various 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines. researchgate.net

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HepG2, Caco2, MCF-7)

The cytotoxic potential of pyridine analogues has been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (Caco-2), and breast adenocarcinoma (MCF-7). These studies are crucial for identifying compounds with anti-proliferative activity. For instance, various novel pyridine derivatives have been synthesized and assessed for their ability to inhibit the growth of these cancer cells.

Studies on related heterocyclic systems demonstrate the potential of this chemical class. For example, certain 2-oxopyridine and spiro-pyridine derivatives have shown moderate to promising potency against both HepG2 and Caco-2 cell lines, with some compounds exhibiting IC₅₀ values lower than 10 μM against HepG2. nih.gov Similarly, novel chalcone-thienopyrimidine derivatives have been screened against HepG2 and MCF-7 cells, with some compounds showing more potent anticancer activities than the reference drug 5-fluorouracil. nih.gov The screening of various extracts and compounds from marine sources has also repeatedly utilized HepG2, MCF-7, and Caco-2 cell lines to identify potential anticancer agents, indicating the importance of these models in cytotoxicity screening. researchgate.netjapsonline.comresearchgate.net

| Compound Class | Cell Line | Activity Metric | Observed Potency | Reference |

|---|---|---|---|---|

| Spiro-pyridine Derivatives | HepG-2 | IC₅₀ | <10 μM for some derivatives | nih.gov |

| Spiro-pyridine Derivatives | Caco-2 | IC₅₀ | 7.83 ± 0.50 to 13.61 ± 1.20 μM | nih.gov |

| Chalcone-thienopyrimidine Hybrids | HepG2 | IC₅₀ | Potent; some more active than 5-FU | nih.gov |

| Chalcone-thienopyrimidine Hybrids | MCF-7 | IC₅₀ | Potent; some more active than 5-FU | nih.gov |

| 4-amino-thienopyrimidines | MCF-7 | IC₅₀ | 4.3 ± 0.11 µg/mL for lead compound | nih.gov |

In Vitro Assays for Cellular Viability (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cellular viability and cytotoxicity. nih.govnih.gov This assay measures the metabolic activity of cells, which is generally correlated with cell number. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. nih.gov The amount of formazan produced, which is quantified by spectrophotometry after dissolution, is proportional to the number of living cells.

The MTT assay has been instrumental in determining the half-maximal inhibitory concentration (IC₅₀) values of various pyridine analogues against cancer cell lines like HepG2, Caco-2, and MCF-7. nih.govresearchgate.net This value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a key parameter for comparing the cytotoxic potency of different compounds. researchgate.net While the MTT assay is a standard tool, it's recognized that results can be influenced by compounds that affect cellular metabolism, making it important to interpret the data carefully and sometimes use complementary assays. nih.gov

| Compound/Derivative Class | Cell Line(s) | Assay Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine and Spiro-pyridine Derivatives | HepG-2, Caco-2 | Cytotoxicity Screening | Identified derivatives with IC₅₀ values ranging from moderate to potent (e.g., <10 μM) | nih.gov |

| Thienopyrimidine Derivatives | MCF-7, MDA-MB-231 | Antiproliferative Activity | Determined IC₅₀ values and identified compounds with high selectivity indices for cancer cells. | nih.gov |

| 2-thioxoimidazolidin-4-one Derivatives | MCF-7, HepG-2 | Cytotoxicity Evaluation | Measured IC₅₀ values to quantify antiproliferative effects. | researchgate.net |

| General Pyridine Derivatives | A549, MCF-7 | Cytotoxicity of Nanocapsule Formulations | Showed superior cytotoxicity for nanocapsules compared to free compounds via IC₅₀ values. | researchgate.net |

Antimicrobial Investigations

In addition to anticancer research, pyridine-based structures are being explored for their potential to combat bacterial infections, a critical area of research due to the rise of antibiotic-resistant pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogues of this compound have been investigated for their antibacterial effects against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The structural characteristics of the bacterial cell wall often lead to differential activity. For instance, some 2-aminopyridine derivatives have demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, but were observed to have no effect against Gram-negative strains. mdpi.com This selectivity is often attributed to the differences in the outer membrane composition between the two bacterial types. mdpi.com

Conversely, other classes of related heterocyclic compounds, such as certain thiophene derivatives, have shown promise specifically against drug-resistant Gram-negative bacteria. nih.gov Research into various hydropyridine derivatives has also shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net These findings suggest that the pyridine scaffold can be tailored to target specific bacterial types. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard metric used in these evaluations. mdpi.com

| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Activity Noted | Reference |

|---|---|---|---|---|

| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | Not Active | High activity with MIC as low as 0.039 µg/mL against S. aureus. | mdpi.com |

| Alkyl Pyridinol Compounds | S. aureus (including MRSA) | P. aeruginosa (inactive) | Potent and selective activity against Gram-positive strains. | mdpi.com |

| Thiophene Derivatives | - | A. baumannii, E. coli (Colistin-Resistant) | Bactericidal effects against drug-resistant Gram-negative strains. | nih.gov |

| Pleuromutilin Derivatives | S. aureus (including MRSA) | - | Excellent in vitro activity against MRSA. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. ashp.orgzamann-pharma.com By systematically modifying the structure of a lead compound, such as this compound, researchers can identify the key structural features responsible for its biological effects and optimize properties like potency and selectivity.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of pyridine analogues is highly dependent on the nature and position of substituents on the pyridine ring. SAR studies focus on modifying these substituents to enhance a desired activity. For the 4-amino-2-thiopyrimidine scaffold, which is structurally related, modifications at various positions have been shown to significantly influence inhibitory effects on biological targets like platelet aggregation. nih.gov

Role of Linkers and Functional Groups in Binding Affinity

The functional groups and any linkers connecting them to the core scaffold play a pivotal role in determining the binding affinity of a molecule to its biological target. mdpi.com The aminomethyl group at the 2-position and the methylthio group at the 4-position of the title compound's scaffold are critical features. The aminomethyl group, which can be protonated under physiological conditions, may engage in crucial hydrogen bonding or electrostatic interactions with amino acid residues in a target protein's active site. nih.gov

The length, flexibility, and chemical nature of a linker connecting a pharmacophore to another part of the molecule can significantly impact binding affinity. nih.gov An optimal linker positions the key functional groups correctly within the binding pocket to maximize favorable interactions. For instance, in the design of antibody-drug conjugates, the linker's stability and cleavage properties are critical for efficacy. mdpi.com Similarly, for small molecules, the spatial arrangement and conformational freedom allowed by internal linkers or side chains can be the difference between a highly potent compound and an inactive one.

Design of Related Pharmaceutical Scaffolds

The strategic design of pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. It involves the identification and refinement of core molecular structures that can be systematically modified to achieve desired therapeutic effects. For analogues of this compound, the design process is heavily influenced by the well-established principles governing pyridine-based scaffolds and the innovative application of molecular hybridization techniques to optimize biological activity.

The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, frequently referred to as a "privileged scaffold". researchgate.netmdpi.com This designation stems from its presence in a vast array of natural products, vitamins, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.comnih.gov The unique chemical properties of the pyridine nucleus make it an exceptionally versatile building block for drug design. dundee.ac.uknih.gov

The nitrogen atom in the pyridine ring imparts several crucial characteristics. It provides a site for hydrogen bonding, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. dundee.ac.uk This nitrogen atom also influences the ring's electronic properties, making it more polar and often improving the water solubility and pharmacokinetic profile of the drug candidate. nih.govnih.gov Furthermore, the stability of the aromatic pyridine ring ensures that the scaffold remains intact under physiological conditions, providing a robust framework for the attachment of various functional groups. nih.gov

The versatility of the pyridine scaffold allows for the creation of a diverse chemical space. By modifying the substitution pattern on the ring, medicinal chemists can fine-tune a molecule's size, shape, and electronic distribution to enhance its potency, selectivity, and metabolic stability. rsc.org This adaptability has led to the successful development of pyridine-containing drugs across a wide spectrum of therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov The core structure of this compound, featuring an aminomethyl group and a methylthio group on the pyridine framework, offers multiple points for such synthetic modifications, making it an interesting template for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores—structural units with known biological activity—into a single hybrid molecule. mdpi.comnih.gov The primary goal of this approach is to create a new chemical entity with an enhanced biological profile, potentially offering improved affinity, greater efficacy, better selectivity, reduced side effects, or the ability to overcome drug resistance compared to the individual parent molecules. mdpi.comnih.gov

In the context of pyridine-based structures like this compound, hybridization offers a powerful tool for optimizing therapeutic potential. The pyridine core can serve as the foundational scaffold to which other biologically active moieties are attached. For instance, researchers have successfully created hybrid molecules by combining pyridine with other heterocyclic systems such as thiazole, quinazoline, or pyrazole. researchgate.netmdpi.comnih.gov This strategy aims to engage multiple biological targets or to interact with a single target in a multimodal fashion, thereby amplifying the desired therapeutic effect.

A common application of this strategy is in the development of anticancer agents, where pyridine-urea hybrids have been designed as potent inhibitors of specific enzymes like VEGFR-2. nih.gov In such designs, the pyridine moiety might be responsible for key binding interactions within one part of the enzyme's active site, while the urea component forms critical hydrogen bonds in another, leading to a synergistic improvement in inhibitory activity. The selection of moieties for hybridization is a rational process, guided by the structural biology of the target and the known structure-activity relationships (SAR) of the pharmacophores being combined. nih.gov This approach allows for the creation of novel molecules with fine-tuned properties, tailored to address complex diseases by integrating the strengths of different chemical classes into a unified therapeutic agent. nih.gov

Detailed Research Findings

While specific research on this compound is limited, studies on structurally related aminopyridine and methylpyridine derivatives provide valuable insights into the potential biological activities of this class of compounds. The following tables summarize the findings from a pharmacological evaluation of various 2-substituted-6-amino/methyl pyridine derivatives.

| Compound Name | Time of Peak Effect (h) | Protection (%) |

|---|---|---|

| 2-(2-Hydroxy-3-piperazinopropylamino)-6-aminopyridine | 0.5 | 100 |

| 2-[2-Hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine | 0.5 | 100 |

| 2-[2-(1-Imidazolyl)ethylamino]-6-methylpyridine | 1.0 | 100 |

| 2-[2-(Methylamino)ethylamino]-6-methylpyridine | 0.5 | 100 |

| 2-[2-(Phenylamino)ethylamino]-6-aminopyridine | 2.0 | 75 |

| Compound Name | Activity Type | Observed Effect |

|---|---|---|

| 2-(2-Hydroxy-3-piperazinopropylamino)-6-aminopyridine | Sympathetic Blocking | Remarkable activity observed |

| 2-(2-Hydroxy-3-morpholinopropylamino)-6-methylpyridine | Sympathetic Blocking | Remarkable activity observed |

| 2-[2-(Diethylamino)ethylamino]-6-aminopyridine | Antihistaminic | Significant blocking of histamine-induced contraction |

| 2-[2-[Bis(2-hydroxyethyl)amino]ethylamino]-6-aminopyridine | Antihistaminic | Significant blocking of histamine-induced contraction |

| 2-[2-(Diethylamino)ethylamino]-6-methylpyridine | Antihistaminic | Significant blocking of histamine-induced contraction |

Advanced Computational and Theoretical Studies of 2 Aminomethyl 4 Methylthiopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity, offering a detailed picture of a molecule's character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to calculate a variety of molecular properties and reactivity descriptors that explain the stability and behavior of compounds. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP/6-311++G(d,p) basis set, are standard for optimizing molecular geometry and analyzing electronic properties. ijcce.ac.irnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For instance, in a study of various pyridine derivatives, DFT calculations were used to determine their reactivity, finding that derivatives with electron-releasing groups had higher HOMO energies, indicating harder N-nucleophiles. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. nih.gov This information is crucial for understanding intermolecular interactions, including how a ligand might approach a biological target. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Pyridine Analogs

| Descriptor | Symbol | Typical Value Range (eV) for Pyridine Derivatives | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.5 | Indicates electron-accepting ability |

| Energy Gap | ΔE | 3.5 to 5.0 | Correlates with chemical reactivity and stability |

| Chemical Hardness | η | 1.7 to 2.5 | Measures resistance to change in electron distribution |

| Electronegativity | χ | 3.5 to 5.0 | Measures the power of an atom to attract electrons |

Note: The values in this table are illustrative and based on published data for various pyridine derivatives. The precise values for 2-(Aminomethyl)-4-methylthiopyridine would require specific calculation.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For flexible molecules like this compound, which has a rotatable aminomethyl group, several low-energy conformations may exist. Computational methods can predict the relative energies of these conformers, identifying the most probable shapes the molecule will adopt.

Tautomerism, the interconversion of structural isomers, is another critical aspect, particularly for heterocyclic compounds. mdpi.com For 2-aminopyridine derivatives, prototropic tautomerism can occur, where a proton shifts between the exocyclic amino group and the ring nitrogen atom. nih.gov Quantum chemical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. nih.gov Studies on 2-amino-4-methylpyridine have shown that the canonical amino form is significantly more stable than its imino tautomer. nih.gov The transition state for this proton transfer can also be calculated, providing insight into the kinetics of the tautomerization process. nih.gov Understanding which tautomer is predominant is vital, as different tautomers can have vastly different biological activities and receptor binding affinities. mdpi.com

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to model its interactions with biological macromolecules, such as proteins or nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. journaljpri.com This method is instrumental in structure-based drug design. For pyridine derivatives, which are known to inhibit various enzymes like kinases, docking studies can elucidate their binding mode. journaljpri.comjournaljpri.com For example, docking studies of pyridine-based compounds into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) have revealed key interactions, such as hydrogen bonds with specific amino acid residues like Met-793 and Gln-791, that are crucial for inhibitory activity. tandfonline.com The results of a docking simulation are often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). acs.org These scores help in ranking potential drug candidates for further investigation. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling uses statistical methods to build a relationship between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based drug design approach. nih.gov QSAR models are mathematical equations that correlate the physicochemical properties or structural features (descriptors) of a set of compounds with their experimentally determined biological activities. nih.gov For pyridine derivatives, QSAR models have been successfully developed to predict their anticancer activity. chemrevlett.comchemrevlett.com

The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related compounds. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model. chemrevlett.com A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insights into which structural features are important for enhancing or diminishing activity. nih.gov For example, a QSAR study on pyridine derivatives as anticancer agents might reveal that the presence of a specific substituent at a particular position is positively correlated with activity, thus guiding the synthesis of more potent analogs. chemrevlett.com

Table 2: Key Steps and Components in a Typical QSAR Study

| Step | Description | Example Techniques/Software |

|---|---|---|

| 1. Data Set Preparation | A series of compounds with known biological activities (e.g., IC50) is collected. | Experimental data from literature or in-house assays. |

| 2. Descriptor Calculation | Molecular descriptors representing physicochemical properties are calculated for each compound. | Dragon Software, PaDEL-Descriptor. |

| 3. Model Building | A statistical method is used to create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| 4. Model Validation | The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. | Q², R²pred, Y-randomization. chemrevlett.com |

| 5. Interpretation & Prediction | The model is used to understand structure-activity relationships and predict the activity of new compounds. | Identification of key descriptors influencing activity. |

In Silico Approaches for Activity Prediction

In silico techniques are crucial in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a molecule before its synthesis. These methods use the chemical structure of a compound to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, potential toxicity, and biological activities. bonviewpress.complos.orgnih.gov For this compound, various computational tools can be employed to assess its drug-likeness and potential therapeutic applications.

Detailed Research Findings: While specific, comprehensive in silico activity prediction studies for this compound are not extensively documented in publicly available literature, the methodologies are well-established for similar pyridine-containing heterocyclic compounds. nii.ac.jpnih.govnih.gov These analyses typically involve calculating physicochemical properties and screening for compliance with established criteria for oral bioavailability, such as Lipinski's Rule of Five. nih.gov Furthermore, Prediction of Activity Spectra for Substances (PASS) is a common tool used to forecast a wide range of biological activities based on the molecule's structural formula. researchgate.net

Molecular docking is another key in silico method, used to predict the binding orientation and affinity of a ligand to a specific protein target. imist.mamdpi.comnih.govashdin.com This technique could be applied to this compound to explore its potential as an inhibitor for various enzymes or a ligand for receptors implicated in disease.

Below is a representative table of the types of parameters evaluated in an in silico ADME prediction for a compound like this compound.

| Property | Predicted Value | Acceptable Range/Criteria |

|---|---|---|

| Molecular Weight (g/mol) | 168.26 | ≤ 500 |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

| Topological Polar Surface Area (TPSA) (Ų) | 64.3 | ≤ 140 |

| Aqueous Solubility (logS) | -2.0 to -3.0 | > -4.0 |

Note: The values in this table are hypothetical and serve to illustrate the parameters typically assessed in such a study.

Computational Studies in Coordination Chemistry

The field of coordination chemistry benefits significantly from computational methods, which provide deep insights into the structure, bonding, and reactivity of metal complexes. This compound is a versatile ligand, possessing three potential donor sites for metal coordination: the pyridine ring nitrogen, the nitrogen of the aminomethyl group, and the sulfur atom of the methylthio group. This poly-dentate character allows it to form a variety of stable complexes with different transition metals.

Computational techniques, particularly Density Functional Theory (DFT), are widely used to model these interactions. ekb.eg DFT calculations can accurately predict the geometric and electronic structures of metal complexes, helping to rationalize experimental observations and guide the synthesis of new materials with desired properties. nih.govnih.gov For instance, theoretical calculations can determine the preferred coordination mode of the ligand and the resulting geometry of the complex (e.g., tetrahedral, square planar, or octahedral). nih.gov

Assessment of Metal-Ligand Interactions and Complex Stability

A primary goal of computational studies in coordination chemistry is to quantitatively assess the interactions between a metal ion and a ligand, which determines the stability of the resulting complex. mdpi.com Methods like Natural Bond Orbital (NBO) analysis and energy decomposition analysis are employed to characterize the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. mdpi.comchemrxiv.org

Detailed Research Findings: Specific DFT studies on metal complexes of this compound are not readily found in current literature. However, extensive computational research on complexes of similar aminopyridine ligands provides a clear framework for how such an analysis would be conducted. ekb.egnih.gov DFT calculations would be used to optimize the geometry of the metal complex and compute key parameters such as metal-ligand bond lengths and angles.

The stability of the complex can be inferred from the calculated binding energy between the metal ion and the ligand. A more negative binding energy indicates a more stable complex. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the complex. nih.gov A large HOMO-LUMO energy gap generally correlates with high kinetic stability. nih.gov

The following interactive table presents hypothetical DFT-calculated data for a complex of this compound with a divalent metal ion (M(II)), illustrating the type of information generated in such a computational assessment.

| Parameter | Calculated Value |

|---|---|

| Metal-N(pyridine) Bond Length (Å) | 2.05 |

| Metal-N(amine) Bond Length (Å) | 2.15 |

| N(pyridine)-M-N(amine) Bond Angle (°) | 85.0 |

| Binding Energy (kcal/mol) | -150.0 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

Note: The data presented are for illustrative purposes to show representative results from DFT calculations and are not based on published experimental or theoretical values for this specific complex.

Future Research Directions for 2 Aminomethyl 4 Methylthiopyridine

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of pyridine (B92270) derivatives are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-(Aminomethyl)-4-methylthiopyridine. Current approaches often rely on multi-step procedures that may involve harsh reaction conditions or the use of expensive catalysts.

Future synthetic explorations could include:

Catalytic Hydrogenation: Building upon established methods for the hydrogenation of substituted pyridines, new catalyst systems could be explored to improve yields and reduce the environmental impact. The use of catalysts like platinum oxide (PtO₂) in protic solvents such as acetic acid has been effective for other pyridine derivatives and could be optimized for this specific molecule.

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, would significantly improve the efficiency of the synthesis. This could involve, for example, a sequence of amidoalkylation, Staudinger, and aza-Wittig reactions to construct the functionalized pyridine ring in a streamlined manner.

Photochemical Synthesis: Recent advancements in photochemistry offer green and efficient alternatives to traditional synthetic methods. The use of light-mediated reactions could enable novel C-H functionalizations or the introduction of the aminomethyl and methylthio groups with high regioselectivity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalytic Hydrogenation | Higher yields, milder conditions, improved sustainability. | Development of novel, highly selective catalysts. |

| One-Pot Reactions | Increased efficiency, reduced waste, lower costs. | Design of multi-step reaction sequences in a single vessel. |

| Photochemical Synthesis | Environmentally friendly, high regioselectivity. | Exploration of light-mediated C-H functionalization. |

Design and Synthesis of Advanced Derivatives for Targeted Applications

The structural backbone of this compound offers multiple points for modification, allowing for the design and synthesis of a diverse library of derivatives with tailored properties. Future research should systematically explore how modifications to the pyridine ring, the aminomethyl group, and the methylthio group can influence the compound's biological activity and material properties.

Key areas for the design of advanced derivatives include:

Therapeutic Agents: The pyridine scaffold is a common feature in many clinically approved drugs. rsc.orgnih.gov Derivatives of this compound could be designed as potential anticancer, antimicrobial, or anti-inflammatory agents. rsc.orgnih.gov For instance, the aminomethyl group could be functionalized to create amides or sulfonamides, which have shown promising biological activities in other pyridine-based compounds.

Enzyme Inhibitors: The structural motifs present in this molecule are found in inhibitors of various enzymes. By modifying the substituents, it may be possible to design potent and selective inhibitors for specific therapeutic targets.

Chelating Agents: The nitrogen atom of the pyridine ring and the amino group can act as ligands for metal ions. This suggests that derivatives could be developed as chelating agents for applications in medicine or as sensors.

Comprehensive Mechanistic Studies of Biological Activities

Should derivatives of this compound show promising biological activity, it will be crucial to conduct comprehensive mechanistic studies to understand how they exert their effects at the molecular level. A thorough understanding of the mechanism of action is essential for optimizing the efficacy and safety of any potential therapeutic agent.

Future mechanistic studies should involve:

Target Identification: Identifying the specific cellular components (e.g., proteins, enzymes, or nucleic acids) that interact with the compound.

Biochemical and Cellular Assays: Using a range of in vitro assays to elucidate the molecular pathways affected by the compound. This could include investigating its impact on cell cycle progression, apoptosis, or specific signaling pathways.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and assessing how these changes affect its biological activity. This will provide valuable insights into the key structural features required for its function.

Development of New Catalytic Systems

Pyridine-containing ligands are widely used in coordination chemistry and catalysis. nih.govacs.orgtcu.edu The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, making it a promising candidate for the development of new catalytic systems. The presence of the aminomethyl and methylthio groups could also influence the electronic properties and steric environment of the resulting metal complex, potentially leading to novel catalytic activities.

Future research in this area could focus on:

Synthesis of Metal Complexes: Preparing and characterizing complexes of this compound and its derivatives with various transition metals.

Catalytic Applications: Evaluating the catalytic activity of these metal complexes in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.govacs.org

Asymmetric Catalysis: Exploring the potential for developing chiral derivatives that can be used as ligands in asymmetric catalysis to produce enantiomerically pure compounds.

| Potential Catalytic Application | Metal Centers of Interest | Desired Outcome |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Efficient formation of carbon-carbon and carbon-heteroatom bonds. |

| Hydrogenation Reactions | Rhodium, Ruthenium, Iridium | Selective reduction of functional groups. |

| Oxidation Reactions | Iron, Manganese, Copper | Controlled oxidation of substrates. |

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the research and development process for new compounds. In silico methods can be used to predict the properties and activities of virtual compounds, guiding the design and synthesis of the most promising candidates for experimental validation. auctoresonline.orgnih.govmdpi.comresearchgate.net

Future research should leverage this synergy by:

Molecular Modeling: Using techniques such as density functional theory (DFT) to study the electronic structure and reactivity of this compound and its derivatives.

Virtual Screening and Docking: Employing computational docking to predict the binding of these compounds to specific biological targets, thereby identifying potential therapeutic applications. researchgate.net

ADMET Prediction: Using in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, which is crucial for the early stages of drug discovery. nih.govresearchgate.net

By combining these computational predictions with targeted experimental work, researchers can more efficiently explore the vast chemical space of this compound derivatives and identify those with the most promising properties for a given application.

Q & A

Q. How is this compound utilized in synthesizing fused heterocycles?

Q. What modifications enhance its potential as a kinase inhibitor scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.